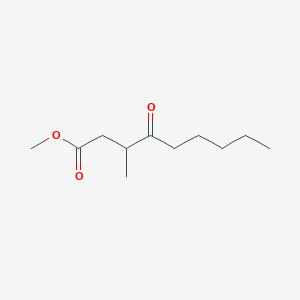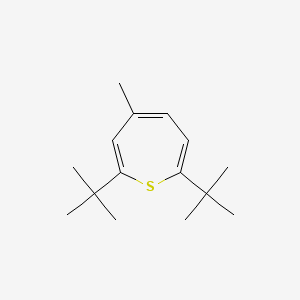
2,7-Di-tert-butylthiepin, 4-methyl-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,7-Di-tert-butylthiepin, 4-methyl- is an organic compound with the molecular formula C15H24S and a molecular weight of 236.416 . It is a derivative of thiepin, a seven-membered heterocyclic compound containing sulfur. This compound is characterized by the presence of two tert-butyl groups at positions 2 and 7, and a methyl group at position 4 on the thiepin ring.
Vorbereitungsmethoden
The synthesis of 2,7-Di-tert-butylthiepin, 4-methyl- typically involves the reaction of appropriate precursors under specific conditions. One common synthetic route involves the alkylation of thiepin with tert-butyl halides in the presence of a strong base. The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) and temperatures ranging from room temperature to reflux conditions . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.
Analyse Chemischer Reaktionen
2,7-Di-tert-butylthiepin, 4-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield the corresponding thiol or sulfide derivatives.
Wissenschaftliche Forschungsanwendungen
2,7-Di-tert-butylthiepin, 4-methyl- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.
Biology: Research into its biological activity includes studies on its potential as an antimicrobial or anticancer agent.
Medicine: Investigations into its pharmacological properties are ongoing, with a focus on its potential therapeutic applications.
Industry: It is used in the development of new materials, including polymers and advanced composites.
Wirkmechanismus
The mechanism of action of 2,7-Di-tert-butylthiepin, 4-methyl- involves its interaction with specific molecular targets. In biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
2,7-Di-tert-butylthiepin, 4-methyl- can be compared with other thiepin derivatives, such as:
2,7-Di-tert-butylthiepin: Lacks the methyl group at position 4, which may affect its reactivity and biological activity.
4-Methylthiepin: Lacks the tert-butyl groups, leading to different steric and electronic properties.
Thiepin: The parent compound without any substituents, serving as a baseline for comparison.
The uniqueness of 2,7-Di-tert-butylthiepin, 4-methyl- lies in its specific substitution pattern, which imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Eigenschaften
CAS-Nummer |
84477-43-0 |
|---|---|
Molekularformel |
C15H24S |
Molekulargewicht |
236.4 g/mol |
IUPAC-Name |
2,7-ditert-butyl-4-methylthiepine |
InChI |
InChI=1S/C15H24S/c1-11-8-9-12(14(2,3)4)16-13(10-11)15(5,6)7/h8-10H,1-7H3 |
InChI-Schlüssel |
AJRPDQITKDSWFB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(SC(=C1)C(C)(C)C)C(C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


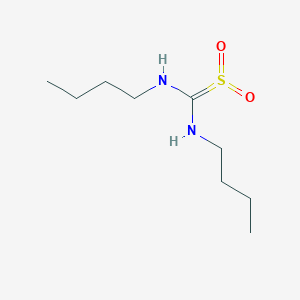
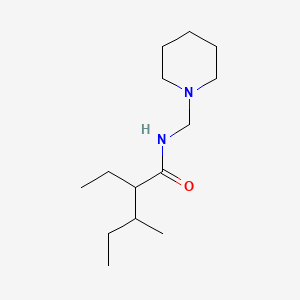

![4,5-Bis(4-methoxyphenyl)-2-[(thiophen-2-yl)sulfanyl]-1,3-thiazole](/img/structure/B14403647.png)
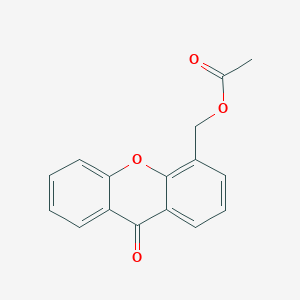
![Benzyl 3-[(acetylsulfanyl)methyl]-4-chloro-4-oxobutanoate](/img/structure/B14403657.png)

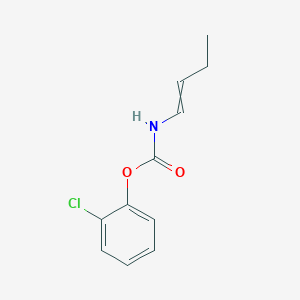
![1,1'-(Heptane-1,7-diyl)bis[4-(ethenyloxy)benzene]](/img/structure/B14403676.png)
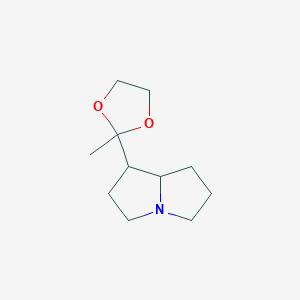
![Dimethyl [3-(pyridin-2-yl)prop-2-en-1-yl]propanedioate](/img/structure/B14403680.png)
![4,4'-[(E)-Diazenediyl]bis(4-methyloxolan-2-one)](/img/structure/B14403689.png)
